1-Cyclopentyl-2,2,2-trifluoroethan-1-one: Comprehensive Physical and Chemical Properties & Applications in Medicinal Chemistry
1-Cyclopentyl-2,2,2-trifluoroethan-1-one: Comprehensive Physical and Chemical Properties & Applications in Medicinal Chemistry
Executive Summary
From an application science perspective, the strategic incorporation of fluorine into aliphatic scaffolds fundamentally alters a molecule's pharmacokinetic and physicochemical profile. 1-Cyclopentyl-2,2,2-trifluoroethan-1-one ()[1] is a highly specialized fluorinated cyclic ketone. The strategic placement of a trifluoromethyl (–CF3) group adjacent to the carbonyl center creates an extremely electrophilic microenvironment. This enhances the molecule's utility as a synthetic building block, particularly in the rational design of modern therapeutics such as DNA polymerase theta (Polθ) inhibitors for targeted oncology applications[2]. This technical guide details its physicochemical properties, mechanistic reactivity, and validated synthetic protocols.
Molecular Identity and Physicochemical Properties
The physical properties of 1-cyclopentyl-2,2,2-trifluoroethan-1-one are heavily dictated by the strong electron-withdrawing nature of the –CF3 group. Fluorine's high electronegativity and low polarizability reduce intermolecular van der Waals interactions, resulting in a lower boiling point than its non-fluorinated analog (cyclopentyl methyl ketone).
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 1-Cyclopentyl-2,2,2-trifluoroethan-1-one |
| CAS Number | 101066-63-1[1] |
| Molecular Formula | C7H9F3O[1] |
| Molecular Weight | 166.14 g/mol [1] |
| Boiling Point | ~141.2 °C (Predicted)[3] |
| Density | ~1.218 g/cm³ (Predicted)[3] |
| SMILES | O=C(C1CCCC1)C(F)(F)F[1] |
Chemical Reactivity and Synthetic Pathways
The defining chemical feature of 1-cyclopentyl-2,2,2-trifluoroethan-1-one is the extreme electrophilicity of its carbonyl carbon. The –CF3 group exerts a powerful inductive effect (–I), drawing electron density away from the carbonyl center.
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Hydrate/Hemiacetal Formation: Unlike standard aliphatic ketones, trifluoromethyl ketones readily form stable tetrahedral hydrates in the presence of ambient moisture. This causality dictates that the compound must be stored under an inert atmosphere, and this hydration equilibrium must be accounted for during NMR characterization.
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Nucleophilic Condensation: The enhanced electrophilicity dramatically accelerates reactions with nitrogen nucleophiles (e.g., hydrazines). This property is exploited in cyclization reactions to form trifluoromethyl-substituted pyrazoles, which serve as core scaffolds in modern drug discovery[2].
Synthetic workflow and downstream application of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one
Causality & Design: The direct addition of a Grignard reagent to an ester typically yields a tertiary alcohol due to uncontrollable double addition. However, when using ethyl trifluoroacetate, the strongly electron-withdrawing –CF3 group stabilizes the initial tetrahedral intermediate (a magnesium hemiacetal salt) at ultra-low temperatures (–78 °C). This prevents the expulsion of the ethoxide leaving group until the reaction is forcefully quenched with acid, ensuring the reaction stops precisely at the ketone stage.
Step-by-Step Methodology:
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Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
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Substrate Loading: Dissolve ethyl trifluoroacetate (1.0 equiv, 10 mmol) in anhydrous THF (50 mL). Cool the solution to –78 °C using a dry ice/acetone bath.
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Grignard Addition: Add cyclopentylmagnesium bromide (1.1 equiv, 2M in diethyl ether) dropwise over 30 minutes. Crucial: Maintain the internal temperature strictly below –70 °C to preserve the tetrahedral intermediate and prevent over-alkylation.
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Stirring: Stir the reaction mixture at –78 °C for 2 hours.
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Quenching (Self-Validating Step): Quench the reaction strictly at –78 °C by slowly adding cold 1M HCl (20 mL). The acidic quench protonates the intermediate, forcing the collapse into the target ketone. A color change and phase separation validate the collapse of the magnesium complex.
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Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate).
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Analytical Validation: Confirm product identity via 19F NMR (expect a sharp, self-validating singlet at ~ –76 ppm) and 13C NMR (carbonyl carbon shifted downfield to ~190-200 ppm, exhibiting a characteristic quartet due to C–F spin-spin coupling).
Protocol 2: Synthesis of Trifluoromethyl-Pyrazole Scaffolds (Application)
Causality & Design: 1-Cyclopentyl-2,2,2-trifluoroethan-1-one is utilized to build pyrazole cores essential for drug discovery[2]. The reaction with hydrazine hydrate is highly regioselective. The extreme electrophilicity of the CF3-adjacent carbon drives rapid initial hydrazone formation, followed by cyclocondensation.
Step-by-Step Methodology:
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Condensation: In a 100 mL round-bottom flask, dissolve the 1-cyclopentyl-2,2,2-trifluoroethan-1-one derivative (5 mmol) in absolute ethanol (20 mL).
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Hydrazine Addition: Add hydrazine hydrate (1.2 equiv) dropwise at room temperature.
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Cyclization: Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material via TLC (self-validating progression).
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Isolation: Cool to room temperature, concentrate in vacuo, and recrystallize from ethanol/water to yield the pure trifluoromethyl-substituted pyrazole.
Application in Drug Development: Polθ Inhibitors
The cyclopentyl-trifluoromethyl motif is not merely a structural placeholder; it is a meticulously chosen pharmacophore. In the development of , an orally bioavailable inhibitor of DNA Polymerase theta (Polθ) used for BRCA-mutant cancers, this specific moiety was critical[2].
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Metabolic Stability: Early screening hits suffered from rapid degradation in mouse liver microsomes (MLM). The incorporation of the cyclopentyl ring, coupled with the sterically shielding and metabolically inert –CF3 group, significantly reduced cytochrome P450-mediated oxidation[2].
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Binding Affinity: Structure-based drug design (SBDD) revealed that the cyclopentyl-trifluoromethyl scaffold perfectly occupies a specific lipophilic pocket within the Polθ polymerase domain, maximizing favorable van der Waals contacts while displacing high-energy water molecules[2].
References
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Zhou, J., et al. "Identification of RP-6685, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ." Journal of Medicinal Chemistry, vol. 65, no. 19, 2022, pp. 13110-13125. URL:[Link]
